molecular formula C14H24N2O4 B14726476 1,6-Di(morpholin-4-yl)hexane-1,6-dione CAS No. 5421-70-5

1,6-Di(morpholin-4-yl)hexane-1,6-dione

Cat. No.: B14726476
CAS No.: 5421-70-5
M. Wt: 284.35 g/mol
InChI Key: FNCXRJBIUXHCNC-UHFFFAOYSA-N
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Description

1,6-Di(morpholin-4-yl)hexane-1,6-dione (CAS: 5421-70-5) is a bis-heterocyclic compound with a hexanedione backbone substituted by morpholine rings at both termini. Its molecular formula is C₁₄H₂₄N₂O₄, and it has a molecular weight of 284.356 g/mol . This compound is primarily utilized in pharmaceutical synthesis and polymer chemistry due to its dual functional groups, which enable participation in condensation and coordination reactions .

Properties

CAS No.

5421-70-5

Molecular Formula

C14H24N2O4

Molecular Weight

284.35 g/mol

IUPAC Name

1,6-dimorpholin-4-ylhexane-1,6-dione

InChI

InChI=1S/C14H24N2O4/c17-13(15-5-9-19-10-6-15)3-1-2-4-14(18)16-7-11-20-12-8-16/h1-12H2

InChI Key

FNCXRJBIUXHCNC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CCCCC(=O)N2CCOCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Di(morpholin-4-yl)hexane-1,6-dione can be synthesized through a multi-step process involving the reaction of hexane-1,6-dione with morpholine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

1,6-Di(morpholin-4-yl)hexane-1,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,6-Di(morpholin-4-yl)hexane-1,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,6-Di(morpholin-4-yl)hexane-1,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Differences :

  • Morpholine substituents introduce tertiary amine groups, enhancing solubility in polar solvents and enabling hydrogen bonding.
  • Thiophene/furan substituents confer aromaticity and π-conjugation, making them suitable for optoelectronic applications.
  • Phenolic substituents (e.g., dimethoxyphenyl) provide antioxidant properties via radical scavenging .

Physicochemical Properties

  • Solubility: Morpholine derivatives are water-soluble due to polar morpholine rings, whereas thiophene/furan analogues are more soluble in non-polar solvents like CH₂Cl₂ .
  • Thermal Stability : Thiophene derivatives exhibit higher thermal stability (melting points >100°C inferred from NMR data) compared to morpholine derivatives, which are stored in dark, ventilated conditions to prevent degradation .

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